1-Phenyl-1,2-propanedione
Overview
Description
1-phenyl-1,2-propanedione is an alpha-diketone that consists of 1-phenylpropane bearing keto substituents at positions 1 and 2. It is found in coffee. It has a role as a plant metabolite. It is an alpha-diketone and an aromatic ketone. It derives from a hydride of a propylbenzene.
Mechanism of Action
Target of Action
1-Phenyl-1,2-propanedione, also known as Acetylbenzoyl , is a chemical compound that primarily targets the respiratory system
Mode of Action
It has been studied in the context of enantioselective hydrogenation over pt colloids . This suggests that the compound may interact with its targets through a hydrogenation process, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
This compound is an α-diketone . It is found in coffee and is a part of the plant metabolite biochemical pathway . .
Pharmacokinetics
Its physical properties such as boiling point (103-105 °c/14 mmhg) and density (1101 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known to cause nausea and vomiting , suggesting that it may have some toxic effects at the cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to degrade during long-term storage . Also, it is recommended to avoid dust formation and release into the environment . These factors can influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
1-phenylpropane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQVLAIMHVDZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060372 | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | EPA DSSTox | |
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Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS], Liquid, yellow oily liquid with a pungent plastic odour | |
Record name | 1-Phenyl-1,2-propanedione | |
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Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-Phenyl-1,2-propanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
103.00 to 105.00 °C. @ 14.00 mm Hg | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2.6 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-Phenyl-1,2-propanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.096-1.116 | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
579-07-7 | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-07-7 | |
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Record name | 1-Phenyl-1,2-propanedione | |
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Record name | 1-PHENYL-1,2-PROPANEDIONE | |
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Record name | 1,2-Propanedione, 1-phenyl- | |
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Record name | 1-Phenyl-1,2-propanedione | |
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Record name | 1-phenylpropane-1,2-dione | |
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Record name | 1-PHENYL-1,2-PROPANEDIONE | |
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Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 20 °C | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Phenyl-1,2-propanedione?
A1: this compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize techniques like Nuclear Magnetic Resonance (NMR) [], Infrared (IR) spectroscopy [, ], and Gas-Phase Electron Diffraction [] to study the structure and conformation of this compound.
Q3: What is the role of this compound in organic synthesis?
A3: this compound serves as a valuable starting material in organic synthesis. For instance, researchers have utilized it to synthesize 2-(disubstituted amino)-5(4)phenylimidazoles through reaction with 1,1-disubstituted guanidines. []
Q4: How is this compound used in the synthesis of Ynones?
A4: this compound-2-oxime thiosemicarbazone, a derivative of this compound, is used to functionalize polystyrene resin-supported Pd(0) complexes. These complexes catalyze the coupling reaction between acyl chlorides and terminal alkynes to produce Ynones in good to high yields under copper-free and solvent-free conditions. []
Q5: How does this compound contribute to the development of dental materials?
A5: this compound (PPD) acts as an effective photoinitiator for the polymerization of dental composite resins. Research indicates that PPD demonstrates comparable photosensitization efficiency to camphorquinone (CQ), another common photoinitiator. Combining PPD and CQ can exhibit a synergistic effect, improving properties such as diametral tensile strength and solubility of the cured composite. []
Q6: How is computational chemistry employed to study this compound?
A7: Density functional theory (DFT) calculations are valuable tools for investigating the interactions between this compound, chiral modifiers (like cinchonidine), and platinum surfaces in the context of enantioselective hydrogenation reactions. These calculations provide insights into the stability of different molecular complexes and help elucidate the factors influencing enantioselectivity. []
Q7: How is this compound quantified in various matrices?
A8: High-performance liquid chromatography (HPLC) [, ], coupled with UV detection, is a common method for quantifying this compound, particularly in pharmaceutical formulations. This technique allows separation and quantification of the compound even in the presence of degradation products.
Q8: How is this compound used in analytical chemistry?
A9: this compound-2-oxime thiosemicarbazone (PPDOT) forms a colored complex with nickel(II), enabling the spectrophotometric determination of nickel(II) in various samples, including hydrogenated vegetable oil and chocolate. []
Q9: What analytical techniques are used for determining trace amounts of silver using this compound?
A10: Researchers employ this compound-2-oximethiosemicarbazone (PPDOT) as a complexing agent in Dispersive Liquid-Liquid Microextraction (DLLME) to preconcentrate silver ions from samples like natural water and photographic film. The preconcentrated silver is then quantified using Flame Atomic Absorption Spectrometry (FAAS). This method offers high sensitivity and accuracy for trace silver analysis. []
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